VgA protein
Description
Properties
CAS No. |
147995-39-9 |
|---|---|
Molecular Formula |
C15H12ClNO |
Synonyms |
VgA protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Vga a Proteins
Domain Organization: Nucleotide-Binding Domains (NBDs) and Interdomain Linker
The VgA(A) protein, like other members of the ABC-F subfamily, is a soluble protein characterized by a distinct modular structure. nih.govasm.org It is composed of two cytosolic nucleotide-binding domains (NBDs), designated NBD1 and NBD2, which are connected by a flexible and extended α-helical interdomain linker. nih.govbiorxiv.orgoup.com A defining feature of the ABC-F family, including VgA(A), is the absence of transmembrane domains (TMDs), which distinguishes them from typical ABC transporters involved in membrane translocation. asm.orggavinpublishers.comasm.org This structural arrangement indicates that their functions are not related to transport across cellular membranes but rather to other intracellular processes. asm.orgasm.org Cryo-electron microscopy (cryo-EM) studies show that the globular NBDs bind in the E-site (exit site) of the ribosome, while the interdomain linker extends from there towards the peptidyl-transferase center (PTC). biorxiv.org
Functional Significance of Conserved Amino Acid Motifs and Residues within NBDs
The NBDs are the engines of the VgA(A) protein, responsible for binding and hydrolyzing ATP to power its function. gavinpublishers.com These domains are highly conserved across the ABC superfamily and contain several characteristic amino acid motifs essential for their activity. gavinpublishers.comoup.com
Key conserved motifs within the NBDs include:
Walker A motif (or P-loop): This motif, with a consensus sequence of GxxGxGKT/S, is responsible for binding the phosphate (B84403) groups of ATP. gavinpublishers.com The conserved lysine (B10760008) residue within this motif is critical for nucleotide binding through electrostatic interactions. gavinpublishers.com
Walker B motif: This region is characterized by a pattern of four hydrophobic residues followed by a conserved aspartate (φφφφD). nih.gov This aspartate residue is crucial for ATP hydrolysis. A catalytic glutamate (B1630785) residue that follows the Walker B motif is also essential; its substitution results in a nonfunctional protein. asm.org
ABC Signature Motif (or C motif): Located between the Walker A and B motifs, this sequence (LSGGQ) is a hallmark of the ABC transporter superfamily. gavinpublishers.comnih.gov It is involved in sensing the γ-phosphate of ATP and facilitating communication between the two NBDs. gavinpublishers.com
Q-loop (or lid region): This glutamine-rich loop is also important for ATP binding, often coordinating a water molecule to interact with the nucleotide. gavinpublishers.comnih.gov
The proper functioning and ATP-dependent conformational changes of the NBDs are critical for the resistance mechanism mediated by VgA(A) proteins. researchgate.net
Role of the Interdomain Linker Region in Functional Specificity
The interdomain linker is not merely a passive connector but a crucial determinant of the VgA(A) protein's antibiotic resistance specificity. nih.gov This region is a primary source of polymorphism among VgA(A) variants and dictates the protein's effectiveness against different classes of antibiotics that target the ribosome, such as lincosamides, streptogramins A, and pleuromutilins. nih.govasm.org
Detailed mutational analyses have pinpointed a specific, narrow region within the linker, spanning residues 212 to 220, as the key determinant of this specificity. nih.govnih.govnih.gov Alterations in the amino acid composition of this segment can dramatically shift the resistance profile of the protein. asm.orgwalshmedicalmedia.com For instance, the transition between resistance to streptogramin A and lincosamides has been linked to a cluster of substitutions at positions L212S, G219V, A220T, and G226S. asm.org It is inferred that this linker region interacts directly or indirectly with the ribosome to affect the binding of antibiotics. nih.govnih.gov This is supported by analogy to the homologous protein EttA, where the linker, termed the P-site tRNA interaction motif (PtlM), enters the ribosome and approaches the peptidyl transferase center. nih.govasm.org The VgA(A) linker is noted to have an extension of about 30 amino acids compared to EttA, which may allow it to penetrate further toward the antibiotic binding site. asm.orgasm.org
| Vga(A) Variant | Key Amino Acid Substitution(s) | Impact on Antibiotic Resistance Phenotype | Reference |
|---|---|---|---|
| Vga(A) vs. Vga(A)LC | L212S, G219V, A220T, G226S | Shifts resistance specificity between streptogramin A (SgA) and lincosamides (L). Vga(A)LC confers resistance to both L and SgA. | asm.orgwalshmedicalmedia.com |
| Vga(A) wild-type vs. mutant | K219T | Increases the level of resistance to lincosamides (e.g., lincomycin) from low-level to high-level. | asm.orgasm.org |
| Mutational Analysis | Residues 212-220 | Composition of this region determines the resistance specificity to lincosamides, pleuromutilins, and/or streptogramins A. | nih.govnih.govresearchgate.netnih.gov |
Conformational Dynamics and Allosteric Transitions Relevant to Mechanistic Action
The function of VgA(A) is governed by conformational dynamics driven by the cycle of ATP binding and hydrolysis. The binding of ATP at the interface of the two NBDs induces a significant structural rearrangement, leading to their dimerization and the formation of a "closed" and more compact conformation. biorxiv.orgoup.comgavinpublishers.com This ATP-dependent state is essential for the protein's interaction with the ribosome and its subsequent activity. gavinpublishers.com
Cryo-EM structures of VgA(A) variants in complex with the 70S ribosome show the NBDs in this closed, ATP-bound state. biorxiv.org This nucleotide-dependent transition is the driving force that ultimately leads to the protection of the ribosome from antibiotics. nih.gov While the precise mechanism is still under investigation, it is believed that the conformational changes initiated by ATP hydrolysis in the NBDs are transmitted through the interdomain linker. This allosteric communication allows the linker to modulate the antibiotic-binding site within the ribosome's peptidyl-transferase center, leading to the dissociation of the bound drug. asm.org
Compound and Protein Name Reference
| Name | Type |
|---|---|
| VgA protein (Vga(A)) | Protein (ABC-F Subfamily) |
| Vga(A)LC | Protein (VgA Variant) |
| Msr(A) | Protein (ABC-F Subfamily) |
| EttA | Protein (ABC-F Subfamily) |
| Lsa(A) | Protein (ABC-F Subfamily) |
| Lincomycin (B1675468) | Antibiotic (Lincosamide) |
| Clindamycin | Antibiotic (Lincosamide) |
| Erythromycin | Antibiotic (Macrolide) |
| Streptogramin A (SgA) | Antibiotic |
| Streptogramin B | Antibiotic |
| Pleuromutilins | Antibiotic Class |
| Virginiamycin M | Antibiotic (Streptogramin A) |
| ATP (Adenosine triphosphate) | Nucleotide |
| GTP (Guanosine triphosphate) | Nucleotide |
Mechanistic Elucidation of Vga a Mediated Ribosome Protection
Displacement of Ribosome-Targeting Antibiotics from the Peptidyl Transferase Center (PTC)
The primary mechanism of VgA(A)-mediated resistance is the displacement of antibiotics from their binding sites within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.govasm.org The PTC is a critical region of the ribosome responsible for peptide bond formation during protein synthesis. whiterose.ac.uk Antibiotics such as pleuromutilins, lincosamides, and streptogramin A bind to overlapping sites within the PTC, thereby inhibiting translation. whiterose.ac.uk
Vga(A) binds to the ribosomal exit site (E-site) and extends its interdomain linker towards the PTC. nih.govwhiterose.ac.uk This action prompts the dissociation of the bound antibiotic. whiterose.ac.uk The displacement can occur through direct steric hindrance or by inducing allosteric conformational changes in the antibiotic-binding sites. whiterose.ac.uk Evidence suggests that an allosteric mechanism is more likely, as the presence of tRNA in the P-site would likely block direct access of the VgA(A) linker to the antibiotic. whiterose.ac.uk
The ability of VgA(A) to displace pre-bound antibiotics has been demonstrated in vitro. Studies using staphylococcal ribosomes and radiolabeled lincomycin (B1675468) have shown that the related Lsa(A) protein can effectively remove the antibiotic from the ribosome. whiterose.ac.uk This direct evidence supports the ribosome protection model over the alternative hypothesis of antibiotic efflux. asm.org
Role of ATPase Activity in Antibiotic Release and Ribosome Interaction
The function of VgA(A) is critically dependent on its ATPase activity. pnas.orgwhiterose.ac.uk VgA(A) possesses two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. nih.gov This process is essential for the protein's ability to confer antibiotic resistance. pnas.orgwhiterose.ac.uk
While ATP binding may facilitate the interaction of VgA(A) with the ribosome, it is the hydrolysis of ATP that is thought to drive the release of VgA(A) from the ribosome after the antibiotic has been displaced. pnas.orgmdpi.com This allows the ribosome to resume translation. pnas.org Mutations that abolish ATPase activity in VgA(A) render the protein incapable of protecting the ribosome from antibiotic inhibition, both in vivo and in vitro. pnas.orgwhiterose.ac.uk
Interestingly, some studies have shown that certain antibiotics can modulate the ATPase activity of VgA(A). For instance, pristinamycin (B1678112) IIA, a streptogramin A antibiotic, has been observed to inhibit the ATPase activity of VgA(A), suggesting a direct interaction between the antibiotic and the protein. researchgate.net
| Feature | Role in VgA(A) Function |
| ATP Binding | May promote the initial interaction of VgA(A) with the ribosome. mdpi.com |
| ATP Hydrolysis | Drives the release of VgA(A) from the ribosome, allowing translation to resume. pnas.orgmdpi.com Essential for antibiotic resistance. pnas.orgwhiterose.ac.uk |
| Hydrolytically Inactive Mutants | Inhibit the peptidyl transferase activity of the ribosome when bound in an NTP-bound form. scispace.comresearchgate.net |
Direct and Indirect Interactions with Ribosomal RNA (rRNA) and Ribosomal Proteins
Vga(A) establishes specific interactions with components of the ribosome to exert its function. Cryo-electron microscopy studies of related ABC-F proteins have provided a model for how VgA(A) engages with the ribosome. asm.org Vga(A) binds to the E-site of the 70S ribosome. asm.orgwhiterose.ac.uk
From this position, its interdomain linker penetrates towards the PTC. whiterose.ac.uk This linker makes contact with the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of the large ribosomal subunit. researchgate.netnih.gov Additionally, the linker interacts with the P-site tRNA, causing a distortion in its position. mdpi.com These interactions are thought to allosterically induce the release of the bound antibiotic. whiterose.ac.uk While direct interactions with ribosomal proteins have been suggested, the primary contacts appear to be with rRNA and P-site tRNA. whiterose.ac.ukasm.org The conformation of the 23S rRNA residues that are important for antibiotic-induced ribosome stalling are altered by the binding of related ABC-F proteins. nih.gov
Specificity Determinants within the Variable Interdomain Linker for Antibiotic Classes
The specificity of VgA(A) for different classes of antibiotics is determined by a variable region within its interdomain linker. nih.govasm.orgnih.gov This linker, which is also referred to as the antibiotic resistance domain (ARD), is essential for the protein's resistance function. nih.gov
Detailed mutational analyses have identified a specific region within the linker, spanning amino acid residues 212 to 220, as the key determinant of antibiotic specificity. nih.govasm.orgnih.gov Variations in the amino acid sequence of this region dictate whether the protein confers resistance to lincosamides, pleuromutilins, and/or streptogramins A. nih.govasm.orgnih.gov For example, specific amino acid substitutions within this 15-amino-acid-long stretch can shift the resistance profile of VgA(A) variants. asm.org
This correlation between the linker sequence and antibiotic specificity likely reflects the subtle differences in the binding sites of these antibiotic classes within the PTC. nih.gov The conformation of the linker is thought to be induced by its interaction with the ribosome, which in turn allows for the specific displacement of certain antibiotics. nih.gov
| VgA(A) Variant Feature | Determinant of Antibiotic Specificity |
| Interdomain Linker (ARD) | Essential for resistance function. nih.gov |
| Variable Region (Residues 212-220) | Composition of this region determines specificity for lincosamides, pleuromutilins, and streptogramins A. nih.govasm.orgnih.gov |
| Amino Acid Substitutions | Can alter the resistance profile of VgA(A) variants. asm.org |
Genetic Determinants and Molecular Evolution of Vga Genes
Prevalence and Distribution of vga Genes in Staphylococcal Species, including Staphylococcus aureus and Staphylococcus haemolyticus
Vga genes, particularly vga(A), are distributed among various staphylococcal species, contributing to resistance against antibiotics that target the peptidyl transferase center of the ribosome, such as streptogramin A, lincosamides, and pleuromutilins. researchgate.netasm.orgasm.org While the prevalence of vga(A) in human isolates of Staphylococcus aureus is generally low, it is more frequently encountered in Staphylococcus haemolyticus. asm.org In S. haemolyticus, vga(A) is often found in conjunction with msr(A), a gene encoding a macrolide-streptogramin B resistance protein belonging to the same ARE1 subfamily. asm.org Elevated incidences of vga(A) and related vga resistance genes, reaching up to 33%, have been reported in Staphylococcus species from specific sources, such as those implicated in food-borne illnesses. researchgate.net
Investigations into the distribution of macrolide, lincosamide, and streptogramin resistance determinants in clinical isolates of S. aureus and coagulase-negative staphylococci have revealed the presence of the vga gene. In one study, the vga gene, conferring reduced susceptibility to type A streptogramins, was detected alone in some coagulase-negative staphylococci strains and in combination with erm genes in others. nih.gov A strain of Staphylococcus epidermidis was also found to harbor a combination of vga-vgb-vat and ermA genes. nih.gov
The variant vga(A)LC has been observed with notable prevalence in S. haemolyticus isolates exhibiting resistance to both lincomycin (B1675468) and clindamycin. asm.orgnih.gov This variant was exclusively identified in S. haemolyticus strains displaying the LSA phenotype, characterized by resistance to both lincosamides and streptogramin A. asm.orgnih.gov
Data on the prevalence of vga(A) in specific staphylococcal lineages, such as livestock-associated methicillin-resistant Staphylococcus aureus (LA-MRSA) clonal complex 398, highlight its presence in isolates from both human and pig origins. researchgate.netresearchgate.net In S. haemolyticus isolates from neonatal intensive care units, the multidrug-resistant ST29 lineage was found to carry plasmid-borne vga(A)LC. nih.gov
Association with Mobile Genetic Elements: Plasmids and Transposons
The dissemination of vga genes is significantly influenced by their association with mobile genetic elements (MGEs), particularly plasmids and transposons. researchgate.netasm.orgasm.orgnih.govcaister.com These elements are key drivers in the acquisition, maintenance, and spread of antibiotic resistance genes in staphylococci. asm.orgasm.org Plasmids serve as important carriers of resistance genes and can also facilitate the transfer of transposons harboring such genes. researchgate.netasm.org
Vga genes have been identified on plasmids of various sizes within staphylococci. researchgate.net Some plasmids containing vga(A) also carry genes essential for plasmid mobilization and replication. researchgate.netresearchgate.net Novel plasmids harboring vga(A), differing in size, have been detected in diverse staphylococcal species and lineages, including LA-MRSA ST398 and Staphylococcus epidermidis. researchgate.net These plasmids may also contain additional genetic elements like mobilization and relaxase genes. researchgate.net
Transposons represent another class of MGEs that contribute to the intracellular movement of DNA, including antibiotic resistance determinants. asm.orgnih.gov The integration of resistance gene-carrying plasmids into larger plasmids or the chromosome can occur, sometimes mediated by elements such as IS257. nih.gov Research has led to the identification of novel transposons, like Tn6072, linked to resistance genes in staphylococci. asm.org The acquisition of MGEs, including plasmids and transposons, is frequently associated with the mechanism of antimicrobial resistance in staphylococci. researchgate.net
Analysis of Vga(A) Variants and Their Influence on Antibiotic Resistance Profiles
Variants of the vga(A) gene have been characterized, demonstrating a significant impact on the antibiotic resistance profiles observed in staphylococci. researchgate.netasm.orgasm.orgnih.gov These variants are capable of conferring differing levels of resistance to streptogramin A, lincosamides, and/or pleuromutilins. researchgate.netasm.org
A prominent variant is Vga(A)LC, identified in S. haemolyticus isolates. asm.orgnih.gov This variant is distinguished from Vga(A) by seven amino acid substitutions and confers resistance to both lincosamides (lincomycin and clindamycin) and streptogramin A, in contrast to Vga(A), which primarily confers resistance to streptogramin A. asm.orgnih.gov Detailed analysis of the amino acid differences in Vga(A)LC has facilitated the identification of the substrate-recognizing site, where four clustered substitutions within the spacer region between the two ATP-binding cassettes lead to altered substrate specificity. nih.gov
The expression of vga(A) variants can be regulated by cis-regulatory RNA in response to antibiotics through a process known as ribosome-mediated attenuation. asm.org The specificity of this induction is dependent on the Vga(A)-mediated resistance rather than the sequence of the riboregulator. asm.org This intricate regulation between Vga(A) activity and its expression may play a role in the selection of more potent Vga(A) variants. asm.org
Different Vga(A) variants have been shown to confer varying degrees of resistance to specific antibiotics. For instance, Vga(A) and Vga(A)v have been reported to confer low-level resistance to lincomycin in S. aureus and Staphylococcus epidermidis. asm.org The VgaAv and VgaA proteins have also been implicated in reduced susceptibility to pleuromutilins, such as retapamulin, in S. aureus isolates. researchgate.net
Phylogenetic Relationships within the ARE-ABCF Subfamily and Homologous Proteins (e.g., Lmo0919, Msr)
Vga proteins are members of the ARE-ABCF subfamily of ABC ATPases, which are involved in mediating antibiotic resistance through ribosome protection. researchgate.netscispace.comresearchgate.netnih.govdiva-portal.org This subfamily includes other well-characterized proteins such as Lmo0919 (also known as VgaL) from Listeria monocytogenes and Msr proteins. researchgate.netresearchgate.netnih.govdiva-portal.org
Phylogenetic analyses categorize ARE-ABCFs into several subfamilies, including ARE1 through ARE8. nih.govdiva-portal.orgbiorxiv.org VgaA and Lmo0919/VgaL are grouped within the ARE1 subfamily and provide ribosome protection against pleuromutilin, lincosamide, and streptogramin A (PLSA) antibiotics. nih.govdiva-portal.orgbiorxiv.org Msr proteins, such as MsrA, are also part of the ARE1 or ARE4 subfamilies and confer resistance to macrolide and streptogramin B (MSB) antibiotics. nih.govasm.orgdiva-portal.orgbiorxiv.org
While VgaA and Lmo0919/VgaL are closely related within the ARE1 subfamily, other proteins like CplR from Clostridioides difficile are also ARE1 members but are phylogenetically distinct from the mobile Vga- and Msr-like proteins. nih.govdiva-portal.orgbiorxiv.org ARE-ABCF proteins share a conserved molecular architecture featuring two nucleotide-binding domains (NBD1 and NBD2) connected by a variable interdomain linker element, termed the antibiotic resistance determinant (ARD) in the context of ARE-ABCFs. scispace.comnih.govdiva-portal.org
Phylogenetic studies provide insights into the evolutionary relationships among these proteins, illustrating how different ARE-ABCFs have evolved to confer resistance to diverse antibiotic classes. scispace.comdiva-portal.org For example, while LsaA and VgaALC confer resistance to PLSA antibiotics, Msr-type proteins are associated with resistance to macrolides, ketolides, and streptogramin B. scispace.comresearchgate.net
Transcriptional and Translational Regulation of Vga Gene Expression
Ribosome-Mediated Attenuation as a Primary Regulatory Mechanism
The principal mechanism governing the expression of the vga(A) gene is ribosome-mediated attenuation. nih.govasm.orgnih.govasm.org This regulatory system is common for antibiotic resistance genes and relies on the secondary structure of the 5' untranslated region (5' UTR) of the mRNA. nih.govasm.org In the absence of an inducing antibiotic, the 5' UTR folds into a conformation that includes a premature transcriptional terminator, which halts the transcription of the vga(A) gene. nih.govasm.org
When a specific antibiotic, such as a lincosamide, streptogramin A, or pleuromutilin, enters the bacterial cell and binds to the ribosome, it causes the ribosome to stall during the translation of a short upstream open reading frame (uORF) located within the 5' UTR. nih.govasm.org This stalling event disrupts the formation of the terminator structure, leading to an alternative, "anti-terminator" conformation of the mRNA. biorxiv.orgresearchgate.netbiorxiv.org This conformational switch allows transcription to proceed through the entire vga(A) gene, resulting in the synthesis of the full-length VgA(A) protein. biorxiv.orgresearchgate.netbiorxiv.org This mechanism ensures that the resistance protein is only produced when the bacterium is under threat from these specific classes of antibiotics. nih.govasm.orgnih.gov
The effectiveness of this regulatory mechanism is highlighted by the fact that mutating the start codon of the uORF or preventing the antibiotic from binding to the ribosome (for example, through the action of another resistance mechanism like ErmB methyltransferase) abolishes the induction of vga(A) expression. nih.gov This confirms that ribosome stalling at the uORF is the critical event for activating gene expression. nih.gov
Characterization of cis-Regulatory RNA Elements and Upstream Open Reading Frames (uORFs)
The key cis-regulatory elements involved in the regulation of vga(A) expression are located within the 5' UTR of the gene. nih.govasm.org These elements include the promoter regions, the uORF, and the sequences that form the competing terminator and anti-terminator stem-loop structures. nih.govasm.orgresearchgate.net The uORFs in vga(A) and its homologs are notably short, often just three amino acids long. nih.gov This short length is thought to be a defining feature that determines the specificity of the attenuation mechanism for lincosamides, streptogramin A, and pleuromutilins (LSAP antibiotics). nih.gov
The sequence of the uORF itself does not appear to be highly conserved across different vga(A) homologs, but its small size is a consistent feature. nih.gov The act of the ribosome stalling at this short uORF in the presence of an antibiotic is the trigger that alters the secondary structure of the mRNA leader sequence, allowing transcription of the downstream resistance gene to proceed. nih.govelifesciences.org This contrasts with other antibiotic resistance genes, such as the erm genes, where specific motifs within the uORF sequence determine which macrolide antibiotics can act as inducers. nih.gov
Reporter gene fusion experiments have demonstrated that the 5' UTR of vga(A) is sufficient to confer antibiotic-inducible expression. nih.govresearchgate.net Deletion or mutation of the uORF within this region eliminates this inducibility, underscoring its essential role as a cis-acting regulatory element. nih.govresearchgate.net
Autoregulation and Feedback Mechanisms Modulating Vga(A) Activity and Expression
The regulation of vga(A) expression involves a sophisticated feedback mechanism that is intrinsically linked to the resistance function of the VgA(A) protein itself. nih.govnih.gov The specificity of induction is not determined by the sequence of the riboregulator but rather by the resistance activity of the VgA(A) variant being expressed. nih.govnih.gov
A proposed model suggests a fine-tuned interplay between VgA(A) activity and its expression. nih.gov When an inducing antibiotic to which a particular VgA(A) variant does not provide strong resistance is present, the ribosome stalls at the uORF, leading to the transcription of the vga(A) gene. However, at higher concentrations of this antibiotic, the newly synthesized VgA(A) protein is unable to effectively rescue the ribosome from inhibition, leading to a situation where the gene is transcribed but the protein is not efficiently translated. nih.gov
Conversely, if the VgA(A) variant is effective against the inducing antibiotic, it can displace the antibiotic from the ribosome. This action not only confers resistance but also likely prevents the prolonged stalling at the uORF that is necessary for continued high-level transcription of the vga(A) gene. This creates a negative feedback loop where the VgA(A) protein can, in effect, downregulate its own expression by counteracting the inducing signal (the antibiotic-stalled ribosome). nih.govresearchgate.net This self-regulation prevents the overproduction of the resistance protein, which could impose a fitness cost on the bacterium. researchgate.net This tight coupling between the resistance function and gene expression allows for a rapid phenotypic manifestation of any newly acquired mutations in vga(A) that might alter its resistance profile, potentially contributing to the evolution of more potent VgA(A) variants. nih.govnih.gov
Functional Significance of Vga a Proteins in Bacterial Pathophysiology
Conferral of Resistance to Lincosamides, Streptogramin A, and Pleuromutilins (LSAP)
Vga(A) proteins are notable for conferring a specific pattern of resistance to a group of antibiotics known as lincosamides, streptogramin A, and pleuromutilins (LSAP). nih.govasm.org This combined resistance phenotype is a hallmark of the presence and activity of Vga(A) and related proteins. asm.orgcore.ac.uk The mechanism of resistance involves the Vga(A) protein binding to the bacterial ribosome and displacing the bound antibiotic, thereby rescuing the translation process from inhibition. nih.govasm.orgnih.gov
The specificity of resistance conferred by Vga(A) proteins can vary. Different variants of the Vga(A) protein exhibit different levels of resistance to the various LSAP antibiotics. nih.govnih.gov For instance, some variants may confer strong resistance to streptogramin A but only low-level resistance to lincosamides. nih.govtandfonline.com This variation in the resistance profile is often due to subtle changes in the amino acid sequence of the protein, particularly in the linker region that connects the two nucleotide-binding domains. nih.govwhiterose.ac.uk Research has shown that even single amino acid substitutions in this region can significantly alter the resistance specificity of the Vga(A) protein. asm.org
The expression of the vga(A) gene is often inducible, meaning it is activated in the presence of the antibiotics to which it confers resistance. nih.govasm.org This regulation is typically mediated by a process called ribosome-mediated attenuation, where the binding of the antibiotic to the ribosome triggers the expression of the resistance gene. nih.govasm.orgnih.gov This ensures that the bacterium only produces the Vga(A) protein when it is needed, conserving cellular resources.
Table 1: Antibiotic Resistance Profile of Vga(A) Proteins
| Antibiotic Class | Specific Antibiotics | Resistance Conferred by Vga(A) |
|---|---|---|
| Lincosamides | Lincomycin (B1675468), Clindamycin | Yes nih.govcore.ac.ukmcmaster.ca |
| Streptogramin A | Virginiamycin M1, Pristinamycin (B1678112) IIA | Yes ontosight.ainih.govmcmaster.ca |
| Pleuromutilins | Tiamulin, Retapamulin | Yes nih.govcore.ac.ukmcmaster.ca |
Phenotypic Manifestations of Resistance in Bacterial Hosts
The presence of the vga(A) gene in a bacterial host leads to a clear and measurable resistance phenotype. Bacteria carrying this gene are able to grow in the presence of concentrations of LSAP antibiotics that would inhibit or kill susceptible strains. researchgate.netomicsonline.org This is often determined in the laboratory through susceptibility testing, where the minimum inhibitory concentration (MIC) of an antibiotic is measured. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
For example, a Staphylococcus aureus strain carrying a plasmid with the vga(A) gene will show a significantly higher MIC for pristinamycin IIA compared to a strain without the plasmid. nih.govasm.org The level of resistance can vary depending on the specific vga(A) variant and the bacterial host. nih.govnih.gov Some variants may only confer intermediate resistance to certain antibiotics. nih.govasm.org
The expression of vga(A) can also be influenced by the genetic background of the host strain. In some cases, the presence of other resistance genes can affect the phenotypic manifestation of Vga(A)-mediated resistance. nih.gov Furthermore, the location of the vga(A) gene, whether on a plasmid or the chromosome, can also impact the level of resistance observed. nih.govasm.org Plasmids are small, extrachromosomal DNA molecules that can replicate independently of the chromosome and are often present in multiple copies, which can lead to higher levels of gene expression and, consequently, higher levels of resistance. ontosight.airesearchgate.net
**Table 2: Examples of Phenotypic Resistance in *Staphylococcus aureus***
| Strain | Vga(A) Status | Antibiotic | Observed Phenotype |
|---|---|---|---|
| S. aureus RN4220 | pIP1810 (vga(A) variant) | Pristinamycin IIA | Resistant (MIC of 32 mg/L) nih.govasm.org |
| S. aureus RN4220 | Vector control | Pristinamycin IIA | Susceptible (MIC of 2 mg/L) nih.govasm.org |
| S. aureus clinical isolates | vga(A) variant only | Pristinamycin | Intermediately resistant (MIC of 1 mg/L) nih.govasm.org |
Contribution to the Overall Antimicrobial Resistance Landscape in Gram-Positive Bacteria
The co-occurrence of vga(A) with other resistance genes is also a notable feature. It is frequently found in combination with genes that confer resistance to other classes of antibiotics, leading to multidrug-resistant strains that are difficult to treat. nih.govtandfonline.com For example, in S. haemolyticus, vga(A) is often found alongside msr(A), a gene that confers resistance to macrolides and streptogramin B antibiotics. nih.gov Similarly, in enterococci, vga genes can be found with genes conferring resistance to other antibiotic classes. omicsonline.orgnih.gov
The presence of vga(A) and other ABC-F family resistance proteins poses a significant challenge to antimicrobial therapy. researchgate.net Their ability to confer resistance to multiple classes of antibiotics that target the ribosome highlights the adaptability of bacteria and the ongoing need for the development of new antimicrobial agents that can circumvent these resistance mechanisms. ontosight.aimdpi.com
Advanced Methodologies for Vga a Protein Research
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a fundamental technique used to investigate the relationship between a protein's structure and its function by introducing specific changes to the amino acid sequence nih.govspringernature.compatsnap.com. For Vga(A), this method has been crucial in identifying residues and regions important for its antibiotic resistance specificity and interaction with the ribosome nih.govresearchgate.net.
Detailed mutational analysis of the Vga(A) interdomain linker region has narrowed down the key determinants of antibiotic specificity. Studies have shown that a variable linker region, specifically residues 212 to 220, is critical in determining resistance specificity to lincosamides, pleuromutilins, and streptogramins A nih.govresearchgate.net. For instance, the K218T substitution in this linker region has been shown to confer resistance to clindamycin, unlike the original Vga(A) nih.gov.
Mutagenesis studies have also provided insights into the role of the linker region in Vga(A)'s association with the ribosome and its function researchgate.netnih.gov. By altering specific amino acids within this region, researchers can infer how the Vga(A) linker interacts with the ribosome and potentially affects antibiotic binding nih.govresearchgate.net.
Table 1 summarizes some findings from site-directed mutagenesis studies on Vga(A) variants and their resistance phenotypes:
| Vga(A) Variant/Mutation | Relevant Region | Key Residues/Changes | Observed Resistance Phenotype | Source |
| Vga(A) | - | Original sequence | Resistance to SgA | nih.govresearchgate.net |
| Vga(A)LC | Linker | Specific changes | Resistance to L and SgA | nih.govresearchgate.net |
| Vga(A)* (AFH57403) | Linker | Identical to Vga(A) | Resistance to SgA and L (in some contexts) | nih.gov |
| Variant (ACX34100) | Linker | K218T substitution | Resistance to clindamycin | nih.gov |
| Vga(A)LC EQ2 mutant | NBD | ATPase deficient | Inhibits transpeptidation in vitro | nih.gov |
Note: SgA = streptogramin A, L = lincosamides, CLI = clindamycin, P = pleuromutilins.
These studies demonstrate the power of site-directed mutagenesis in dissecting the functional contributions of specific amino acids and regions within the Vga(A) protein.
Biochemical Characterization of ATPase Activity and Substrate Interaction Kinetics
Biochemical characterization of Vga(A) focuses on understanding its enzymatic activity, particularly its ATPase function, and how it interacts with its substrates, primarily the ribosome and antibiotics. Vga(A), like other ABC-F proteins, possesses two nucleotide-binding domains (NBDs) and exhibits ATPase activity, which is essential for its function researchgate.netnih.govresearchgate.netoup.comresearchgate.net.
Studies have demonstrated that the ATPase activity of Vga(A) can be inhibited by antibiotics such as pristinamycin (B1678112) IIA nih.govresearchgate.net. This inhibition suggests a direct interaction between Vga(A) and its cognate antibiotic ligands nih.govresearchgate.net. Unlike many other ABC proteins that require transmembrane partners for ligand binding, Vga(A) can interact directly with its ligand nih.gov.
The interaction kinetics of Vga(A) with the ribosome and antibiotics are central to understanding its resistance mechanism. Vga(A) associates with the ribosome researchgate.netnih.govnih.govpnas.org. The linker region of Vga(A) has been shown to be critical for this association researchgate.netnih.gov. While the precise details of substrate interaction kinetics for Vga(A) itself are not extensively detailed in the provided snippets, studies on homologous ARE-ABCF proteins like EttA highlight how their interaction with the ribosome can be sensitive to the ATP/ADP ratio, influencing translation regulation nih.gov. The ATPase activity is indispensable for the function of ARE-ABCFs oup.com.
Biochemical assays, such as those measuring ATP hydrolysis and antibiotic inhibition of this activity, are fundamental to characterizing Vga(A)'s function and understanding how it utilizes energy to exert its protective effect on the ribosome.
Structural Determination Techniques for Vga(A) and Homologous ARE-ABCF Proteins (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Determining the three-dimensional structure of Vga(A) and its complexes is vital for understanding its mechanism of action at the molecular level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques employed for this purpose nih.govpeakproteins.comrcsb.orgnih.govfz-juelich.de.
X-ray crystallography involves crystallizing the protein and using X-rays to produce diffraction patterns that can be used to build an atomic model of the protein nih.govpeakproteins.comrcsb.org. This technique provides high-resolution details but requires well-ordered crystals, which can be challenging for some proteins or complexes nih.govrcsb.org.
Cryo-EM involves freezing samples at cryogenic temperatures and using electron microscopy to capture images of individual protein particles or complexes in various orientations nih.govpeakproteins.comnih.govfz-juelich.de. Computational processing of these images allows for the reconstruction of a 3D density map, from which an atomic model can be built peakproteins.comrcsb.orgnih.gov. Recent advances have significantly improved the resolution of cryo-EM, making it comparable to X-ray crystallography for many macromolecules, particularly large complexes nih.govpeakproteins.comnih.govfz-juelich.de. Cryo-EM is particularly well-suited for studying large protein complexes and those exhibiting conformational variability nih.govfz-juelich.de.
While direct high-resolution structures of Vga(A) specifically bound to the ribosome are not explicitly detailed in the provided search results, structures of homologous ARE-ABCF proteins, such as MsrE, bound to the ribosome have been determined using cryo-EM pnas.org. These structures provide valuable insights into how ABC-F proteins interact with ribosomal components and displace antibiotics pnas.orgbiorxiv.org. For instance, the cryo-EM structure of ribosome-bound MsrE revealed its binding site at the ribosomal exit site and how its domain linker projects into the peptidyl-transferase center, where many antibiotics bind pnas.org. These structural studies on homologs inform hypotheses about Vga(A)'s interaction with the ribosome biorxiv.org.
X-ray crystallography and cryo-EM are often complementary. Crystallographic structures of individual protein domains or subunits can be docked into lower-resolution cryo-EM maps of larger complexes to provide a more complete picture nih.govnih.gov.
Gene Expression Profiling via Reporter Fusions and Quantitative Transcriptomics
Understanding how the expression of the vga(A) gene is regulated is important for comprehending the mechanisms of antibiotic resistance. Gene expression profiling techniques, such as reporter fusions and quantitative transcriptomics, are utilized for this purpose nih.govnih.govthermofisher.comnumberanalytics.combio-rad.com.
Reporter gene fusions involve linking the promoter or regulatory region of the gene of interest (vga(A) in this case) to a gene encoding an easily detectable protein, such as a fluorescent protein or an enzyme nih.govnih.govbio-rad.com. The activity or abundance of the reporter protein then serves as an indirect measure of the target gene's expression level under different conditions nih.gov. This method allows for monitoring gene expression in vivo and at high temporal resolution nih.gov.
Quantitative transcriptomics, using techniques like RNA sequencing or microarrays, measures the abundance of mRNA transcripts for thousands of genes simultaneously thermofisher.comnumberanalytics.com. This provides a global snapshot of gene expression within a cell or organism under specific conditions thermofisher.comnumberanalytics.com. By comparing transcriptomic profiles in the presence and absence of antibiotics or other stimuli, researchers can identify changes in vga(A) expression and potentially uncover regulatory pathways thermofisher.comnumberanalytics.com.
Studies have shown that the expression of vga(A) variants can be regulated by a cis-regulatory RNA mechanism in response to antibiotics like lincosamides, streptogramin A, and pleuromutilins nih.gov. This regulation occurs through ribosome-mediated attenuation nih.gov. Reporter constructs have been used to evaluate the activation of vga(A) expression, demonstrating that the resistance activity of the Vga(A) protein itself is a main factor affecting the specificity of this self-induction nih.gov.
These profiling techniques provide valuable data on when and under what conditions vga(A) is expressed, contributing to a comprehensive understanding of its role in antibiotic resistance.
Protein-Protein Interaction Mapping with Ribosomal Components and Other Cellular Factors
Vga(A) exerts its function by interacting with the bacterial ribosome researchgate.netnih.govnih.govpnas.orgcreative-biolabs.combiorxiv.org. Mapping these protein-protein interactions (PPIs) is crucial for understanding the molecular details of how Vga(A) confers antibiotic resistance. PPI mapping techniques aim to identify and characterize the interactions between Vga(A) and ribosomal proteins or ribosomal RNA, as well as potentially other cellular factors.
Techniques for studying PPIs include methods like co-immunoprecipitation, pull-down assays, and techniques that can assess interactions in a higher throughput manner creative-biolabs.comnih.gov. Ribosome display is one method that can be used for mapping protein interactions by displaying proteins on ribosomes and screening for binding to immobilized targets nih.gov.
Research indicates that Vga(A) associates with the ribosome, and its linker region is important for this association researchgate.netnih.gov. Homologous ARE-ABCF proteins like MsrE and EttA have also been shown to associate with the ribosome, binding to specific sites like the E site nih.govpnas.org. Structural studies of these homologs bound to the ribosome highlight interactions between the ABC-F protein's linker and ribosomal components, including 23S rRNA and P-site tRNA researchgate.netnih.govpnas.org.
While the provided information specifically focuses on Vga(A)'s interaction with the ribosome in the context of antibiotic resistance, PPI mapping could also explore potential interactions with other cellular factors that might influence Vga(A)'s localization, stability, or regulatory mechanisms.
Subcellular Localization Studies of Vga(A) Proteins
Determining the subcellular location of Vga(A) within the bacterial cell provides context for its function. Subcellular localization studies aim to identify the specific compartment or structure where a protein resides.
Techniques for studying protein subcellular localization include cell fractionation followed by Western blotting, fluorescent microscopy with tagged proteins, and immunoelectron microscopy dntb.gov.uanih.govnih.govfrontiersin.orgsuba.live. Cell fractionation involves breaking open cells and separating cellular components based on size and density to isolate specific compartments nih.gov. Western blotting can then be used to detect the presence of the protein of interest in different fractions using specific antibodies bio-rad.comnih.gov.
Fluorescent protein tagging involves genetically fusing the gene for Vga(A) to a gene encoding a fluorescent protein (e.g., GFP) and observing the fluorescence distribution within living or fixed cells using fluorescent microscopy nih.govsuba.live. Immunoelectron microscopy uses antibodies labeled with electron-dense markers to visualize the protein's location at a higher resolution using an electron microscope nih.gov.
Early studies using polyclonal antibodies have been employed to investigate the subcellular localization of the Vga(A) protein dntb.gov.ua. Given that Vga(A) interacts with the ribosome, which is located in the cytoplasm, it is expected that Vga(A) would primarily localize to the cytoplasm, potentially in association with ribosomes. Although specific detailed localization data for Vga(A) is not provided in the snippets, these techniques are standard for determining protein localization in bacteria.
Challenges and Future Directions in Vga a Research
Achieving Atomic-Resolution Structural Insights into Vga(A)-Ribosome Complexes
A significant challenge is obtaining atomic-resolution structural data of Vga(A) in complex with the bacterial ribosome. While cryo-electron microscopy (cryo-EM) has advanced significantly, allowing for near-atomic resolution of ribosomes and their complexes, achieving this level of detail for dynamic protein-ribosome interactions like that of Vga(A) remains complex. cam.ac.ukthe-scientist.compnas.orgnih.gov High-resolution structures are essential to precisely map the binding site of Vga(A) on the ribosome, understand the conformational changes induced by Vga(A) binding, and elucidate the exact mechanism by which it displaces antibiotics from the PTC or NPET. pnas.org Such detailed structural information would provide a foundation for structure-based drug design approaches aimed at inhibiting Vga(A) function.
Comprehensive Elucidation of Regulatory Networks Governing vga Gene Expression
Understanding the complex regulatory networks that control the expression of the vga gene is another critical area. vga(A) expression, for instance, is known to be regulated by cis-regulatory RNA elements in response to antibiotics. researchgate.netresearchgate.netnih.govnih.gov This ribosome-mediated attenuation mechanism involves upstream open reading frames (uORFs) that sense translation stress caused by ribosome-targeting antibiotics. researchgate.net The specificity of this induction appears to be linked to the Vga(A)-mediated resistance itself. nih.gov However, a comprehensive understanding of all factors influencing vga expression, including potential trans-acting factors and the interplay with other cellular signaling pathways, is still needed. nih.govnih.govbiorxiv.orgelifesciences.org Fully mapping these regulatory networks could reveal novel targets for interventions aimed at preventing or reducing Vga(A) production.
Development of Strategies to Overcome Vga(A)-Mediated Antibiotic Resistance
Developing effective strategies to overcome Vga(A)-mediated antibiotic resistance is a major challenge with direct clinical implications. Since Vga(A) protects the ribosome by displacing the antibiotic, approaches could focus on inhibiting Vga(A) activity or interfering with its interaction with the ribosome. nih.govasm.org This requires a deep understanding of the protein's functional domains, particularly the linker region which is crucial for resistance specificity. pasteur.frnih.govresearchgate.net Amino acid substitutions in this region can influence resistance levels and specificity to different antibiotics. researchgate.net Future research needs to explore small molecules or other agents that can disrupt Vga(A) function or its binding to the ribosome, potentially restoring the efficacy of antibiotics currently rendered ineffective by this resistance mechanism. researchgate.net
Identification of Novel Therapeutic Interventions Targeting Vga(A) Mechanistic Pathways
Identifying novel therapeutic interventions specifically targeting the mechanistic pathways involving Vga(A) represents a promising future direction. This goes beyond simply inhibiting the protein itself and could involve targeting the upstream signaling events that trigger vga expression or the downstream effects of Vga(A) activity on the ribosome. nih.gov Given that ARE ABC-F proteins are increasingly recognized for their broader roles as translation factors, understanding the full spectrum of Vga(A)'s interactions with the ribosome and cellular processes could reveal unexpected vulnerabilities. researchgate.net Research could focus on developing compounds that interfere with Vga(A)'s ATPase activity, its ability to bind to the ribosome, or the conformational changes it induces. pnas.org Exploring these avenues could lead to the development of new classes of drugs that circumvent Vga(A)-mediated resistance or even resensitize bacteria to existing antibiotics. google.comjkacap.org
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying VgA protein structure and function in vitro?
- Methodological Answer : Begin with recombinant expression systems (e.g., E. coli or HEK293 cells) to ensure proper folding and post-translational modifications. Use circular dichroism (CD) spectroscopy to confirm secondary structure integrity and surface plasmon resonance (SPR) to assess ligand-binding kinetics. Include negative controls (e.g., denatured protein) to validate specificity . For functional assays, pair knockdown/knockout models with rescue experiments to isolate VgA-specific effects .
Q. Which techniques are recommended for detecting this compound in complex biological samples?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotopic labeling for quantitative analysis. Validate findings using Western blotting with antibodies verified via peptide-blocking assays. For spatial localization, combine immunofluorescence with confocal microscopy, ensuring fixation methods (e.g., paraformaldehyde) do not mask epitopes . Cross-reference public databases like UniProt for orthogonal validation of peptide sequences .
Q. How can researchers address variability in this compound expression across cell lines?
- Methodological Answer : Standardize culture conditions (e.g., serum concentration, passage number) and use inducible promoters (e.g., tetracycline-regulated systems) to control expression levels. Perform qPCR to correlate mRNA and protein abundance via parallel measurements. Normalize data using housekeeping proteins validated for your model system (e.g., GAPDH or β-actin) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported this compound-protein interaction networks?
- Methodological Answer : Use orthogonal methods (e.g., co-immunoprecipitation vs. BioID proximity labeling) to confirm interactions. Analyze discrepancies via meta-analysis of publicly available datasets (e.g., STRING or BioGRID) and consider context-dependent factors (e.g., cell cycle phase or stress conditions). Apply statistical frameworks like Fisher’s exact test to evaluate overlap significance between studies .
Q. How do post-translational modifications (PTMs) of VgA influence its stability under varying experimental conditions?
- Methodological Answer : Conduct PTM mapping using phosphoproteomics or ubiquitination-specific antibodies. Assess stability via cycloheximide chase assays in the presence/absence of protease inhibitors (e.g., MG132 for proteasomal degradation). Compare wild-type and PTM-mutant constructs in thermal shift assays to quantify melting temperature (Tm) changes .
Q. What computational tools are optimal for predicting VgA’s functional domains in silico?
- Methodological Answer : Use AlphaFold2 for de novo structure prediction and DALI for structural homology comparisons. Annotate functional domains using InterProScan and validate predictions via CRISPR-Cas9-mediated domain deletion followed by phenotypic screens. Cross-reference with the Victors database for virulence factor homology if applicable .
Q. How can researchers mitigate batch effects in high-throughput VgA proteomics data?
- Methodological Answer : Apply normalization methods (e.g., quantile or ComBat) and include internal reference standards in each batch. Use principal component analysis (PCA) to identify confounding variables and design experiments in randomized block formats. Public repositories like PRIDE recommend MIAPE compliance for metadata reporting .
Data Analysis & Reproducibility
Q. What criteria establish statistical significance in VgA knockout phenotype studies?
- Methodological Answer : Use power analysis to determine sample size a priori and apply Benjamini-Hochberg correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values. Replicate findings in ≥2 independent models (e.g., primary cells and animal models) and share raw data via platforms like Zenodo .
Q. How should conflicting functional annotations of VgA in public databases be reconciled?
- Methodological Answer : Curate a consensus annotation using the Gene Ontology (GO) consortium guidelines. Perform functional enrichment analysis (e.g., DAVID or Enrichr) to identify overrepresented pathways. Validate via CRISPR interference (CRISPRi) followed by transcriptomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
